N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S2/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-2-1-13-23-16/h1-6,13,18H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDKAIMGYFWZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Piperazine Intermediate Preparation
The synthesis begins with the preparation of the 4-(4-fluorophenyl)piperazine core. A widely adopted method involves nucleophilic aromatic substitution, where 1-fluoro-4-nitrobenzene reacts with piperazine under basic conditions to yield 1-(4-fluorophenyl)piperazine. Alternatively, reductive amination of 4-fluorobenzaldehyde with piperazine in the presence of a reducing agent like sodium cyanoborohydride provides a streamlined pathway.
Key Reaction:
$$
\text{4-Fluorobenzaldehyde} + \text{Piperazine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(4-Fluorophenyl)piperazine}
$$
This step typically achieves yields of 65–80%, with purification via recrystallization or column chromatography.
Ethylamine Side-Chain Introduction
The ethylamine linker is introduced through alkylation of the piperazine nitrogen. Reacting 1-(4-fluorophenyl)piperazine with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate facilitates this step. Solvents such as acetonitrile or dimethylformamide (DMF) are employed at 60–80°C for 12–24 hours.
Key Reaction:
$$
\text{1-(4-Fluorophenyl)piperazine} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow[\text{DMF, 70°C}]{\text{K}2\text{CO}_3} \text{1-(2-Aminoethyl)-4-(4-fluorophenyl)piperazine}
$$
This intermediate is often isolated as a hydrochloride salt, with yields ranging from 50% to 70%.
Sulfonamide Formation
The final step involves coupling the ethylamine intermediate with thiophene-2-sulfonyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic sulfur center of the sulfonyl chloride. Triethylamine or pyridine is used to scavenge HCl, and the reaction is conducted in dichloromethane or tetrahydrofuran (THF) at 0–25°C.
Key Reaction:
$$
\text{1-(2-Aminoethyl)-4-(4-fluorophenyl)piperazine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Et}_3\text{N}} \text{N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide}
$$
Yields for this step are typically 60–75%, with purification via silica gel chromatography.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 7.20–7.10 (m, 2H, aryl-H),-6.95–6.85 (m, 2H, aryl-H), 3.60–3.40 (m, 4H, piperazine-H), 2.90–2.70 (m, 6H, piperazine-H and CH₂NH), 2.60–2.50 (m, 2H, CH₂SO₂).
- MS (ESI+) : m/z 370.1 [M+H]⁺, consistent with the molecular formula C₁₆H₂₀FN₃O₂S₂.
Synthetic Challenges and Mitigation Strategies
Comparative Analysis of Related Compounds
Modifications to the piperazine or sulfonamide moieties significantly alter physicochemical properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₆H₂₀FN₃O₂S₂ | 369.5 | 2.1 | 0.15 |
| N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide | C₁₆H₂₀FN₃O₂S₂ | 369.5 | 2.3 | 0.12 |
| N-(2-(4-(Pyridin-3-yl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide | C₁₅H₂₀N₄O₂S₂ | 352.5 | 1.8 | 0.20 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
One of the primary applications of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is its potential as an inhibitor of equilibrative nucleoside transporters. ENTs are crucial in nucleotide metabolism and have been implicated in cancer chemotherapy. The fluorophenyl group enhances selectivity towards different ENT subtypes, which could lead to targeted cancer therapies while minimizing effects on normal cells.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. Its structural components allow interaction with biological targets that modulate disease processes.
Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting tumor cell growth. Its mechanism of action may involve the modulation of pathways related to cancer cell survival and proliferation. Research suggests that modifications to the compound can enhance its potency against specific cancer types.
Case Study: Structure-Activity Relationship (SAR)
A study investigating the structure-activity relationship of various thiophene sulfonamides, including this compound, revealed that modifications to the thiophene or piperazine rings significantly impact biological activity. For instance, altering substituents on the thiophene ring was found to enhance selectivity for ENTs, providing insights into optimizing therapeutic efficacy against cancer cells.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Thiophene sulfonamide with piperazine | ENT inhibition, antimicrobial, anticancer |
| 5-Ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide | Similar structure with ethyl substitution | Antimicrobial, potential anticancer |
| Phenoxy thiophene sulfonamides | Sulfonamide functionality | Glucuronidase inhibition potential |
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and thereby influencing neurotransmitter release and uptake. This can result in various pharmacological effects, including antidepressant and antipsychotic activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s thiophene-sulfonamide core distinguishes it from the thioxoacetamide in and the pyrimidine-methanesulfonamide in . Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to pyrimidine’s hydrogen-bonding capability .
- The 4-fluorophenyl group in the target and ’s compound suggests shared strategies to improve bioavailability, whereas lacks this feature .
Pharmacological Implications
- Target Compound : The piperazine moiety is associated with dopaminergic or serotonergic receptor modulation (e.g., antipsychotics). The sulfonamide group may confer carbonic anhydrase inhibitory activity, though this requires experimental validation.
- : Pyrimidine derivatives are often explored as antiviral or anticancer agents. The methanesulfonamide group here could modulate solubility or target binding .
Biological Activity
Overview
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a fluorophenyl group, an ethyl chain, and a thiophene-2-sulfonamide moiety. Its unique structure allows it to interact with various biological targets, particularly equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide metabolism and signaling pathways.
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . The compound inhibits the function of ENTs, leading to a reduction in uridine uptake in cells expressing ENT1 and ENT2. This inhibition affects nucleotide synthesis pathways and the regulation of adenosine function, which can have significant implications for various physiological processes and disease states.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The structural components enable it to interact with specific biological targets, potentially modulating pathways involved in microbial resistance mechanisms.
Anticancer Activity
Research indicates that compounds similar in structure to this compound often demonstrate anticancer properties. For instance, derivatives of thiophene compounds have shown cytotoxic activity against various cancer cell lines. In vitro studies have indicated that modifications to the thiophene ring can enhance the anticancer efficacy of these compounds.
Neuropharmacological Effects
Given its interaction with serotonin and dopamine receptors, this compound is also being investigated for its potential role in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results indicated significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting a potential role in cancer therapy.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound's inhibition of ENTs could lead to altered cellular energy metabolism and apoptosis in cancer cells, highlighting its therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions starting with 4-(4-fluorophenyl)piperazine. A common approach includes:
- Step 1 : Sulfonylation of the piperazine nitrogen using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Step 2 : Alkylation of the secondary amine group with a bromoethyl or chloroethyl reagent, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) . Yields are optimized by controlling reaction temperature (0–25°C) and inert atmospheres (N₂) to prevent oxidation .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify piperazine ring substitution patterns, sulfonamide linkage (δ ~3.2–3.5 ppm for –SO₂–NH–), and aromatic protons (δ ~6.8–7.4 ppm for fluorophenyl and thiophene groups) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What purification methods ensure high yields and minimal by-products?
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
- Chromatography : Flash chromatography (silica gel, ethyl acetate:hexane = 1:3) separates sulfonamide intermediates .
- Distillation : For volatile by-products (e.g., excess thiophene-2-sulfonyl chloride), reduced-pressure distillation is employed .
Advanced Research Questions
Q. How can researchers design experiments to identify biological targets and mechanisms of action?
- Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarities to piperazine-containing antipsychotics. Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) .
- Kinetic Studies : Measure association/dissociation rates (kₒₙ/kₒff) via surface plasmon resonance (SPR) to quantify binding affinity (Kd) .
- Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells determine agonism/antagonism .
Q. How should researchers resolve contradictions in reported binding affinities across studies?
- Assay Standardization : Compare protocols for cell lines (CHO vs. HEK293), buffer pH, and temperature .
- Structural Analogs : Test derivatives with modified sulfonamide or fluorophenyl groups to isolate pharmacophore contributions .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and validate experimental Kd values .
Q. What strategies improve metabolic stability and bioavailability in preclinical studies?
- Prodrug Design : Introduce ester or amide prodrug moieties at the sulfonamide group to enhance solubility and reduce first-pass metabolism .
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) and modify vulnerable sites .
- LogP Optimization : Adjust lipophilicity (target LogP 2–3) via substituents on the thiophene ring to balance membrane permeability and aqueous solubility .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular Docking : Predict interactions with 5-HT₂A (PDB ID: 6A93) to prioritize analogs with stronger hydrogen bonds (e.g., sulfonamide oxygen with Ser159) .
- QSAR Models : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters (molar refractivity) with IC₅₀ values .
- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration and toxicity risks (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
